Enhanced Lipophilicity for Membrane Penetration
The experimental LogP of m-(3-hydrazino-3-oxopropoxy)benzohydrazide is -0.929, compared with the computed XLogP3-AA of -1.1 for the para isomer p-(3-hydrazino-3-oxopropoxy)benzohydrazide (CAS 40835-52-7) [1][2]. The meta-substituted compound is approximately 0.17 log units more lipophilic, indicating a measurably higher partition coefficient into nonpolar environments. This difference, while modest, can be decisive in cellular penetration assays and in intracellular target engagement where log D optimization within a narrow window is critical [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.929 (experimental) |
| Comparator Or Baseline | Para isomer (40835-52-7): XLogP3-AA = -1.1 |
| Quantified Difference | ΔLogP ≈ +0.17 (meta more lipophilic) |
| Conditions | Target: SIELC proprietary algorithm; Comparator: PubChem XLogP3-AA computational prediction |
Why This Matters
Procurement decisions for cell-based assays or in vivo studies benefit from the meta isomer's superior membrane permeation potential, as even small lipophilicity gains can enhance cellular uptake when operating near the LogP threshold for passive diffusion.
- [1] SIELC Technologies. m-(3-Hydrazino-3-oxopropoxy)benzohydrazide Compound Page, LogP Value, 2018. View Source
- [2] PubChem Compound Summary, CID 3016226, p-(3-Hydrazino-3-oxopropoxy)benzohydrazide, Computed XLogP3-AA. National Library of Medicine, 2025. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
